molecular formula C15H14N4O B13089632 N'-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide CAS No. 307328-03-6

N'-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide

Cat. No.: B13089632
CAS No.: 307328-03-6
M. Wt: 266.30 g/mol
InChI Key: PSYVCDUKYHYIAD-QLEPDINUSA-N
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Description

N'-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyrazine-2-carbohydrazide with 2-methyl-3-phenylallylidene aldehyde. This compound belongs to the class of aroylhydrazones, which are characterized by their planar structures, intramolecular hydrogen bonding (IMHB), and diverse coordination chemistry with transition metals and lanthanides . Its structure features a pyrazine ring conjugated with a hydrazone linkage and a substituted allylidene moiety, enabling applications in coordination chemistry, catalysis, and materials science . Spectroscopic studies (FT-IR, NMR) confirm the presence of tautomeric forms and IMHB interactions, which influence its reactivity and stability .

Properties

CAS No.

307328-03-6

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide

InChI

InChI=1S/C15H14N4O/c1-12(9-13-5-3-2-4-6-13)10-18-19-15(20)14-11-16-7-8-17-14/h2-11H,1H3,(H,19,20)/b12-9+,18-10+

InChI Key

PSYVCDUKYHYIAD-QLEPDINUSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 2-methyl-3-phenylacrolein. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Geometric Features

A comparative analysis of N'-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide with structurally related hydrazones reveals key differences in planarity and dihedral angles (Table 1):

Compound Planarity (RMS Deviation, Å) Dihedral Angle (°) Reference
This compound Not reported Not reported
N′-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide 0.0259 (A), 0.0149 (B) 13.95
N′-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide 0.0348 (A), 0.0428 (B) 8.20 (molecule A)
(E)-N′-(2-hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide (H2opch) ~0.03 (estimated) ~10–15

Key Observations :

  • The 3-bromo and hydroxy-substituted derivatives exhibit higher planarity due to stronger intramolecular hydrogen bonding (N–H···O and O–H···N) .
Spectroscopic and Electronic Properties

Vibrational spectroscopy and NMR studies highlight differences in IMHB strength and tautomerism (Table 2):

Compound IMHB Energy (kJ/mol) Dominant Tautomer Reference
This compound ~25–30 (estimated) Keto-enol
N-(2-Methyl-3-phenylallylidene)nicotinohydrazide 28.5 Keto-enol
H2opch ~30–35 Enol-imine

Key Observations :

  • Methoxy or hydroxy substituents (e.g., in H2opch) enhance IMHB strength, stabilizing the enol-imine tautomer .
  • Allylidene derivatives exhibit moderate IMHB due to reduced electron-withdrawing effects compared to halogenated analogs .

Key Observations :

  • Pyrazine-2-carbohydrazide derivatives with electron-withdrawing groups (e.g., Br) favor lanthanide coordination for luminescence .
  • Bulky allylidene ligands enhance catalytic activity in Cu(II) complexes due to steric protection of active sites .

Key Observations :

  • Polar solvents (e.g., DMF) and low temperatures improve yields for quinazoline derivatives .
  • Methoxy-substituted hydrazones require shorter reaction times due to higher aldehyde reactivity .

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